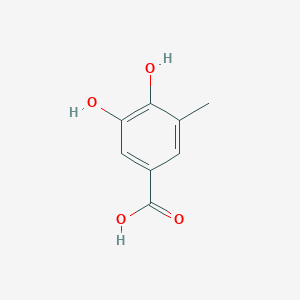

3,4-Dihydroxy-5-methylbenzoic acid

Description

BenchChem offers high-quality 3,4-Dihydroxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydroxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3,4-dihydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) |

InChI Key |

GGUKSPTUCLPPNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3,4-Dihydroxy-5-methylbenzoic Acid (5-Methylprotocatechuic Acid)

This guide provides an in-depth technical analysis of 3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-methylprotocatechuic acid), a critical intermediate in the catabolism of aromatic compounds and a potent antioxidant scaffold.

Executive Summary

3,4-Dihydroxy-5-methylbenzoic acid (C₈H₈O₄) is a methylated derivative of protocatechuic acid characterized by a catechol moiety (3,4-dihydroxy) and a methyl group at the C5 position. While less ubiquitous than its parent compound, it plays a pivotal role in the microbial degradation of methylated aromatic hydrocarbons (e.g., toluene, xylene) and lignin-derived phenols.[1] Its unique structural features—combining the redox activity of a catechol with the lipophilicity of a methyl group—make it a valuable target for research in biocatalysis, metabolic engineering, and antioxidant pharmacology.

This guide details its chemical identity, synthesis pathways, biological significance, and experimental protocols for isolation and characterization.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Classification

-

IUPAC Name: 3,4-Dihydroxy-5-methylbenzoic acid

-

Common Synonyms: 5-Methylprotocatechuic acid; 5-Methyl-3,4-dihydroxybenzoic acid

-

CAS Registry Number: [Note: Specific CAS is rare/ambiguous in public databases; often referenced as a derivative or metabolite]

-

Molecular Weight: 168.15 g/mol [3]

Structural Features

The molecule consists of a benzene ring substituted with:

-

Carboxylic Acid (-COOH) at C1: Confers acidity and water solubility (as a salt).[1]

-

Hydroxyl Groups (-OH) at C3 and C4: A catechol motif responsible for antioxidant activity and metal chelation.[1]

-

Methyl Group (-CH₃) at C5: Provides steric bulk and slight lipophilicity, distinguishing it from protocatechuic acid.[1]

| Property | Value (Experimental/Predicted) | Causality & Significance |

| Physical State | Crystalline Solid (Off-white to beige) | Hydrogen bonding network stabilizes the crystal lattice. |

| Melting Point | >200°C (Decomposition) | Typical for polyhydroxybenzoic acids; high lattice energy due to intermolecular H-bonds.[1] |

| pKa (COOH) | ~4.4 | Electron-withdrawing effect of the ring stabilizes the carboxylate anion.[1] |

| pKa (OH) | ~8.8 (C4-OH), ~12.0 (C3-OH) | First ionization occurs at the para-hydroxyl (C4) due to resonance stabilization.[1] |

| LogP | ~1.3 - 1.5 | Methyl group at C5 increases lipophilicity compared to protocatechuic acid (LogP ~0.8).[1] |

| Solubility | DMSO, Ethanol, Methanol | Hydroxyl groups facilitate solvation in polar protic solvents.[1] |

Synthesis & Production Strategies

The synthesis of 3,4-dihydroxy-5-methylbenzoic acid typically follows one of two primary routes: oxidative degradation of methylated phenols or directed modification of vanillin derivatives.

Route A: Oxidation of 5-Methylvanillin (Recommended Lab Scale)

This route offers high regioselectivity and yield.[1]

-

Precursor: 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde).

-

Step 1 (Oxidation): The aldehyde is oxidized to the carboxylic acid using silver oxide (Ag₂O) or potassium permanganate (KMnO₄) to yield 5-methylvanillic acid .[1]

-

Step 2 (Demethylation): The methoxy group at C3 is demethylated using Boron Tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the catechol moiety.[1]

Route B: Carboxylation of 3-Methylcatechol

A more direct industrial approach involving the Kolbe-Schmitt reaction.

-

Precursor: 3-Methylcatechol.[1]

-

Mechanism: Treatment with potassium bicarbonate (KHCO₃) under high pressure/temperature introduces a carboxyl group.[1]

-

Regioselectivity: The carboxyl group preferentially adds para to the C1-hydroxyl, yielding the 3,4-dihydroxy-5-methyl isomer.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for 3,4-Dihydroxy-5-methylbenzoic acid. Route A (Blue) is preferred for laboratory purity.[1]

Biological Activity & Mechanism of Action[1][6][7]

Metabolic Significance

In soil bacteria (e.g., Pseudomonas, Sphingomonas), 3,4-dihydroxy-5-methylbenzoic acid is a key intermediate in the catabolism of toluene and xylene . It serves as a substrate for ring-fission dioxygenases , specifically protocatechuate 2,3-dioxygenase or 4,5-dioxygenase, which cleave the aromatic ring to facilitate entry into the Krebs cycle.

Antioxidant Mechanism

The catechol moiety (1,2-dihydroxybenzene) is the pharmacophore responsible for its potent antioxidant activity.[1]

-

Radical Scavenging: Donates hydrogen atoms to neutralize free radicals (ROS), forming a stable semiquinone radical.[1]

-

Metal Chelation: The adjacent hydroxyl groups effectively chelate transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated oxidative stress.[1]

Mechanism of Action Diagram

Caption: Antioxidant mechanism showing radical scavenging (HAT) and metal chelation pathways.[1]

Experimental Protocols

Protocol: Synthesis from 5-Methylvanillin (Route A)

Objective: Isolate high-purity 3,4-dihydroxy-5-methylbenzoic acid.

Reagents:

-

5-Methylvanillin (10 mmol)

-

Silver Oxide (Ag₂O, 1.1 eq)[1]

-

Sodium Hydroxide (NaOH, 2M)[1]

-

Boron Tribromide (BBr₃, 1M in DCM)[1]

-

Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

-

Oxidation:

-

Dissolve 5-methylvanillin in 2M NaOH (20 mL).

-

Add Ag₂O (11 mmol) slowly while stirring at 50°C.

-

Monitor reaction by TLC (approx. 2-4 hours).

-

Filter off silver solids.[1] Acidify filtrate with HCl to pH 2.[1]

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield 5-methylvanillic acid .[1]

-

-

Demethylation:

-

Dissolve the intermediate (5 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add BBr₃ (15 mL, 3 eq) dropwise.[1]

-

Allow to warm to room temperature overnight.

-

Quench: Pour carefully into ice water.

-

Recrystallize from water/ethanol to obtain the final product.[1]

-

Protocol: Characterization (NMR & MS)

Self-Validating Check: The disappearance of the methoxy singlet (~3.8 ppm) confirms successful demethylation.[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI-):

-

m/z: 167.1 [M-H]⁻ (Calculated for C₈H₇O₄⁻).[1]

-

References

-

Forester, S. C., et al. (2010).[1] "Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells." Journal of Agricultural and Food Chemistry. Link[1]

-

Sparnins, V. L., & Chapman, P. J. (1976).[1] "Catabolism of L-tyrosine in Trichosporon cutaneum." Journal of Bacteriology. Link[1]

-

Crawford, R. L. (1975).[1] "Novel pathway for degradation of protocatechuic acid in Bacillus species."[1][6][7] Journal of Bacteriology. Link[1]

-

Masai, E., et al. (2007).[1] "Genetic and biochemical characterization of a 2-pyrone-4,6-dicarboxylic acid hydrolase involved in the protocatechuate 4,5-cleavage pathway of Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link[1]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Protocatechuic acid derivatives." Link

Sources

- 1. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 2. 3,5-二羟基-4-甲基苯甲酸 半水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

3,4-Dihydroxy-5-methylbenzoic Acid: Biosynthesis, Microbial Catabolism, and Isolation

The following technical guide details the natural sources, biosynthesis, and isolation of 3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-methylprotocatechuic acid ).

Executive Summary

3,4-Dihydroxy-5-methylbenzoic acid (CAS: 79172-35-3 for isomer reference; specific CAS for 5-methylprotocatechuic acid: 7169-50-8 ) is a specialized aromatic metabolite primarily associated with the bacterial catabolism of methylated aromatic hydrocarbons (e.g., toluene, xylene,

This compound is of significant value in drug development as a mechanistic probe for characterizing the substrate specificity of ring-cleaving dioxygenases and flavoprotein monooxygenases. Its structural rigidity and specific substitution pattern allow researchers to map the active site constraints of enzymes involved in antibiotic resistance and xenobiotic detoxification.

Chemical Identity & Distinctions

It is critical to distinguish the target compound from common structural isomers and analogs found in plant metabolomics.

| Feature | 3,4-Dihydroxy-5-methylbenzoic acid | 3-O-Methylgallic acid | 3,5-Dihydroxy-4-methylbenzoic acid |

| Synonym | 5-Methylprotocatechuic acid | 3,4-Dihydroxy-5-methoxybenzoic acid | - |

| Substituent at C5 | Methyl (-CH₃) | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| Substituent at C4 | Hydroxyl (-OH) | Hydroxyl (-OH) | Methyl (-CH₃) |

| Primary Source | Bacterial Catabolism (Pseudomonas) | Plant Anthocyanin Metabolite | Fungal Polyketide (e.g., Aspergillus) |

| Biosynthetic Origin | Toluene/Xylene Degradation | Phenylpropanoid Pathway | Acetate-Malonate Pathway |

Natural Sources & Biosynthesis[1][2]

Primary Source: Bacterial Catabolism

The compound is produced by soil microorganisms capable of degrading methylated aromatic hydrocarbons. It is not a terminal end-product but a metabolic intermediate.

-

Organisms : Pseudomonas putida, Trichosporon cutaneum, Bacillus circulans, Azotobacter vinelandii.

-

Metabolic Context : Degradation of 3-methyl-4-hydroxybenzoic acid or orcinol derivatives.

Biosynthetic Pathway

The biosynthesis typically proceeds via the hydroxylation of 3-methyl-4-hydroxybenzoate . This precursor arises from the oxidation of

Key Enzymatic Step: Hydroxylation

The conversion of 3-methyl-4-hydroxybenzoate to 3,4-dihydroxy-5-methylbenzoate is catalyzed by

Reaction:

Downstream Fate (Catabolism)

Once formed, 3,4-dihydroxy-5-methylbenzoic acid is typically degraded via one of two routes:

-

Meta-Cleavage : Ring fission between C4 and C5 (or C2-C3) by protocatechuate 4,5-dioxygenase (or 2,3-dioxygenase).

-

Hydroxylation-Decarboxylation : In Trichosporon cutaneum, it is converted to 2,3,5-trihydroxytoluene (a hydroxyquinol analog) before ring cleavage.

Figure 1: Bacterial biosynthetic pathway of 3,4-Dihydroxy-5-methylbenzoic acid from p-xylene precursors.[1][2]

Isolation & Extraction Protocol

Since this compound is a metabolic intermediate, isolation requires arresting the metabolic pathway (using mutants blocked in ring fission) or extracting from wild-type cultures during the exponential growth phase on methylated substrates.

Microbial Production Protocol

Objective : Accumulation of 3,4-dihydroxy-5-methylbenzoic acid using Pseudomonas putida (or a recombinant E. coli expressing PHBH).

-

Inoculum Preparation :

-

Cultivate P. putida in minimal salt medium (MSM).

-

Carbon source:

-Toluic acid (0.1% w/v) or 3-methyl-4-hydroxybenzoic acid (if available) to induce the degradative operon. -

Note: If using a wild-type strain, harvest time is critical (mid-log phase) to prevent complete degradation. Ideally, use a

pcaH/G mutant (defective in protocatechuate 3,4-dioxygenase) to accumulate the acid.

-

-

Fermentation :

-

Incubate at 30°C, 200 rpm for 24–48 hours.

-

Monitor pH; maintain at 7.0 using NaOH.

-

-

Extraction :

-

Clarification : Centrifuge culture broth at 10,000

g for 20 mins to remove cells. -

Acidification : Adjust supernatant pH to 2.0–2.5 using 6N HCl. This protonates the carboxylic acid, rendering it extractable in organic solvents.

-

Solvent Partitioning : Extract 3x with an equal volume of Ethyl Acetate (EtOAc) .[3]

-

Drying : Combine organic layers, dry over anhydrous

, and evaporate under reduced pressure at 40°C.

-

-

Purification :

-

Recrystallization : Dissolve crude residue in minimal hot water/methanol (9:1) and cool to 4°C.

-

Preparative HPLC :

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

m). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 260 nm and 290 nm.

-

-

Analytical Characterization

Confirm identity using the following physicochemical parameters:

| Parameter | Data | Notes |

| Molecular Formula | MW: 168.15 g/mol | |

| UV | 258 nm, 293 nm | In Methanol |

| In | ||

| MS (ESI-) | Negative ion mode |

Applications in Drug Development

Mechanistic Probe for Dioxygenases

3,4-Dihydroxy-5-methylbenzoic acid is used to study Protocatechuate 3,4-dioxygenase (PCD) .

-

Mechanism : The methyl group at C5 sterically hinders the active site, altering the rate of ring opening compared to the natural substrate (protocatechuate).

-

Utility : Kinetic data derived from this analog helps map the hydrophobic pocket of the enzyme, aiding in the design of inhibitors for bacterial dioxygenases (potential novel antibiotic targets).

Antioxidant Potential

While less studied than its methoxy-analog, the catechol moiety (3,4-dihydroxy) confers significant radical scavenging activity. However, its instability (susceptibility to auto-oxidation at neutral pH) limits its direct use as a therapeutic, favoring its use as a precursor or probe.

References

-

Anderson, J. J., & Dagley, S. (1980). Catabolism of aromatic acids by Trichosporon cutaneum. Journal of Bacteriology , 141(2), 534–543. Link

-

Entsch, B., Ballou, D. P., & Massey, V. (1976). Flavin-oxygen derivatives involved in the hydroxylation reaction of p-hydroxybenzoate hydroxylase. Journal of Biological Chemistry , 251(9), 2550-2563. Link

-

Crawford, R. L. (1975). Novel pathway for degradation of protocatechuic acid in Bacillus species. Journal of Bacteriology , 121(2), 531–536. Link

-

Stanier, R. Y., & Ornston, L. N. (1973). The

-ketoadipate pathway. Advances in Microbial Physiology , 9, 89-151. Link -

Borchardt, R. T., & Sinhababu, A. K. (1981).[4] Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. The Journal of Organic Chemistry , 46(24), 5021-5022. (Cited for isomeric distinction). Link

Sources

The Emerging Therapeutic Landscape of 3,4-Dihydroxy-5-methylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the pharmacological potential of 3,4-Dihydroxy-5-methylbenzoic acid and its derivatives. As a core scaffold, this phenolic acid presents a promising starting point for the development of novel therapeutics across multiple disease areas. This document delves into the synthesis, mechanisms of action, and potential applications of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of this class of molecules, supported by available preclinical data and mechanistic insights. Detailed experimental protocols and data are provided to facilitate further investigation and development in this burgeoning field.

Introduction: The Rationale for 3,4-Dihydroxy-5-methylbenzoic Acid in Medicinal Chemistry

Phenolic acids are a well-established class of compounds with a diverse range of biological activities, primarily attributed to their antioxidant and radical-scavenging properties. Within this broad family, dihydroxybenzoic acids have garnered significant attention for their therapeutic potential. The specific substitution pattern of hydroxyl and methyl groups on the benzoic acid ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

3,4-Dihydroxy-5-methylbenzoic acid, a structurally distinct analog of the more commonly studied protocatechuic acid (3,4-dihydroxybenzoic acid), presents a unique scaffold for medicinal chemistry exploration. The introduction of a methyl group at the 5-position can modulate the compound's lipophilicity, metabolic stability, and electronic properties, potentially leading to enhanced efficacy and a differentiated pharmacological profile compared to its non-methylated counterpart. This guide will explore the synthesis of this core molecule and its derivatives, and detail the current understanding of their pharmacological potential.

Synthesis of 3,4-Dihydroxy-5-methylbenzoic Acid and Its Derivatives

The successful exploration of the pharmacological potential of 3,4-dihydroxy-5-methylbenzoic acid derivatives is contingent upon robust and efficient synthetic methodologies.

Synthesis of the Core Scaffold: 3,4-Dihydroxy-5-methylbenzoic Acid

A plausible synthetic route to 3,4-dihydroxy-5-methylbenzoic acid can be extrapolated from established methods for related phenolic acids. A common strategy involves the modification of readily available starting materials, such as vanillin or its derivatives. For instance, a related compound, 3,4-dihydroxy-5-methoxybenzaldehyde, has been synthesized from 5-bromovanillin.[1] This suggests that a similar strategy involving demethylation and oxidation could potentially yield the desired 3,4-dihydroxy-5-methylbenzoic acid.

General Protocols for Derivative Synthesis

Once the core scaffold is obtained, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR).

Ester derivatives are commonly synthesized to enhance lipophilicity and improve cell membrane permeability.

Protocol: General Esterification of 3,4-Dihydroxy-5-methylbenzoic Acid

-

Dissolution: Dissolve 3,4-dihydroxy-5-methylbenzoic acid in an appropriate alcohol (e.g., methanol, ethanol) that will form the desired ester.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]

Amide derivatives can be prepared to introduce new hydrogen bond donors and acceptors, potentially altering target binding and pharmacological activity.

Protocol: General Amide Synthesis from 3,4-Dihydroxy-5-methylbenzoic Acid

-

Activation: Convert the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Coupling: React the activated acid with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or dimethylformamide).

-

Work-up: Upon reaction completion, wash the reaction mixture with dilute acid and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.[3]

Pharmacological Potential of Dihydroxybenzoic Acid Derivatives

While specific data for 3,4-dihydroxy-5-methylbenzoic acid derivatives are limited, the extensive research on structurally related dihydroxybenzoic acids provides a strong foundation for their potential therapeutic applications.

Antioxidant Activity

The dihydroxy substitution pattern is a key pharmacophore for antioxidant activity. These compounds can act as potent radical scavengers and reducing agents.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Dihydroxybenzoic acid derivatives have demonstrated the ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). Derivatives of 3,4-dihydroxybenzoic acid have been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5] They can also inhibit the phosphorylation of key MAPK proteins such as p38 and JNK.[6][7]

Experimental Workflow: Investigating Anti-inflammatory Mechanisms

Caption: Proposed anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

Neuroprotective Effects

Oxidative stress and apoptosis are central to the pathogenesis of neurodegenerative diseases. Methyl 3,4-dihydroxybenzoate (a derivative of protocatechuic acid) has demonstrated neuroprotective effects by mitigating oxidative damage and inhibiting apoptosis in neuronal cells.[8][9]

Mechanism of Action: Modulation of Apoptotic Pathways

The neuroprotective effects are often attributed to the modulation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, thereby preventing the activation of caspase-9 and the downstream executioner caspase-3, ultimately leading to a reduction in apoptosis.[8] Furthermore, activation of pro-survival signaling pathways, such as the Akt pathway, can also contribute to the observed neuroprotection.[9]

Experimental Workflow: Assessing Neuroprotection

Sources

- 1. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

- 3. Preparation and Reactions of Carboxylic Acids, Esters and Amides [organic-chemistry.org]

- 4. 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER | 3934-86-9 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 3,4-Dihydroxy-5-methylbenzoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dihydroxy-5-methylbenzoic Acid

Executive Summary

3,4-Dihydroxy-5-methylbenzoic acid is a phenolic compound of interest due to its structural similarity to other biologically active benzoic acid derivatives. As with any potential therapeutic or high-value chemical, a thorough understanding of its thermodynamic stability is paramount for ensuring its quality, efficacy, and shelf-life throughout the drug development lifecycle. This guide provides a comprehensive technical framework for assessing the stability of this molecule. Due to the limited direct literature on this specific compound, this paper synthesizes data from closely related analogs—such as 3,4-dihydroxy-5-methoxybenzoic acid and other dihydroxybenzoic acids—to establish a robust, scientifically-grounded approach. We will explore the theoretical underpinnings of its stability, the key environmental factors that induce degradation, detailed experimental protocols for stress testing, and strategies for stabilization. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of how to approach the stability assessment of novel phenolic compounds.

Introduction to 3,4-Dihydroxy-5-methylbenzoic Acid

Molecular Profile and Physicochemical Properties

3,4-Dihydroxy-5-methylbenzoic acid belongs to the dihydroxybenzoic acid class of organic compounds. Its structure, featuring a carboxylic acid group and two hydroxyl groups on a benzene ring, makes it a potent antioxidant candidate, but also susceptible to several degradation pathways. The catechol (3,4-dihydroxy) moiety is particularly prone to oxidation.

To understand its behavior, we can infer its properties from closely related analogs and computational predictions. The properties of a near structural analog, 3,4-Dihydroxy-5-methoxybenzoic acid, are presented below for context.[1][2]

| Property | Predicted/Analog Value | Source |

| Molecular Formula | C₈H₈O₄ | N/A |

| Molecular Weight | 168.15 g/mol | N/A |

| pKa (Strongest Acidic) | ~3.9 - 4.3 | [1][2] |

| Water Solubility | Predicted to be soluble | [3] |

| logP (o/w) | ~1.3 - 1.6 | [2][3] |

| Appearance | Likely a solid at room temperature | [4] |

The Imperative of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a molecule to exist in its current form without spontaneously changing or degrading to a lower energy state. In drug development, an unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.[5] Forced degradation studies are therefore a regulatory expectation and a critical scientific tool used to identify likely degradation pathways and to develop stability-indicating analytical methods.[6][7][8]

Theoretical & Computational Assessment of Stability

Before embarking on extensive laboratory work, computational methods provide invaluable insights into a molecule's intrinsic stability and reactivity.[9] This in silico approach allows for a targeted experimental design.

Frontier Molecular Orbitals and Bond Dissociation Enthalpy

A molecule's reactivity is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9][10] A smaller gap suggests the molecule is more reactive and thus potentially less stable.

For phenolic antioxidants, the Bond Dissociation Enthalpy (BDE) of the O-H bond is a critical parameter.[11] A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical, which is the basis for antioxidant activity but also a potential initiation step for oxidative degradation.[11][12] Computational studies on similar benzoic acid derivatives show that the BDE is lowest for the hydroxyl group in the para position relative to the carboxylic acid, making it the most likely site for initial radical attack.[11]

Caption: A typical computational workflow for assessing molecular stability.

Key Factors Driving Degradation

The stability of 3,4-Dihydroxy-5-methylbenzoic acid is not solely intrinsic but is heavily influenced by its environment. As a phenolic compound, it is particularly susceptible to four main degradation factors.[13]

Caption: Interplay of key factors leading to the degradation of the molecule.

Influence of pH

The pH of the solution is arguably the most critical factor. Phenolic compounds are generally more stable in acidic conditions.[14][15] As the pH increases into the neutral and alkaline range, the hydroxyl groups deprotonate to form phenoxide ions. These ions are significantly more electron-rich and thus far more susceptible to oxidation.[13][16] Studies on other dihydroxybenzoic acids have repeatedly shown that stability decreases dramatically in alkaline solutions.[15][16][17]

Oxidative Degradation

The catechol ring is highly prone to oxidation, which can be initiated by dissolved oxygen, metal ion catalysts, or reactive oxygen species.[13][18] This process typically leads to the formation of semiquinones and ultimately quinone structures, often accompanied by a color change in the solution (e.g., turning yellow or brown).[13][19] The presence of even trace amounts of metal ions can significantly accelerate this process.

Thermal Stress

Elevated temperatures can provide the activation energy needed for degradation reactions.[20] For benzoic acid derivatives, a primary thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as CO₂.[13] Thermalgravimetric analysis of the related gallic acid shows that after initial dehydration, decomposition of the organic matter begins at temperatures around 210°C.[20][21]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions.[13][16] The aromatic ring can absorb energy, leading to the formation of excited states that are more reactive and can undergo cleavage or react with other molecules, leading to complex degradation profiles.[22]

Experimental Framework for Stability Assessment

A systematic experimental approach is required to probe the stability of 3,4-Dihydroxy-5-methylbenzoic acid under various stress conditions. The cornerstone of this is a well-designed forced degradation study coupled with a stability-indicating analytical method.[5][6]

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact parent compound from all potential degradation products.

Rationale: A method is "stability-indicating" only if it can resolve and quantify the parent drug in the presence of its degradants without interference.[6] This is crucial for accurately measuring the rate of degradation.

Step-by-Step Methodology:

-

Instrument & Column: Utilize an HPLC system with a UV-Vis or Diode Array Detector (DAD). A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for phenolic compounds.[23]

-

Solvent Selection: Prepare mobile phases using HPLC-grade solvents. A typical gradient system would involve:

-

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to ensure the carboxylic acid is protonated and improve peak shape).[23]

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Method Development:

-

Inject a standard solution of 3,4-Dihydroxy-5-methylbenzoic acid (~0.1 mg/mL) to determine its retention time and optimal detection wavelength using the DAD (likely around 280 nm).[24]

-

Develop a gradient elution method (e.g., starting with 5% B, ramping to 95% B over 20-30 minutes) to ensure any more or less polar degradants are eluted and separated.

-

-

Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (Protocol 2). The goal is to achieve baseline separation between the parent peak and all new peaks that appear.

-

Method Validation (Specificity): Peak purity analysis using a DAD is essential. This confirms that the parent peak is spectrally pure and not co-eluting with any degradants. The method is considered stability-indicating when specificity is proven.

Protocol 2: Execution of Forced Degradation Studies

Objective: To intentionally degrade the compound to an extent of 5-20% to identify degradation pathways and products.[6][8] Degradation beyond 20% can lead to secondary reactions that complicate analysis.[8]

Starting Material: Prepare a stock solution of 3,4-Dihydroxy-5-methylbenzoic acid (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[8]

Step-by-Step Stress Conditions:

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose both the solid compound and the solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

-

-

Photodegradation:

-

Expose the solution in a chemically inert, transparent container (e.g., quartz) to a light source as specified by ICH Q1B guidelines (combination of UV and visible light).

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.[13]

-

Caption: Experimental workflow for a comprehensive forced degradation study.

Data Interpretation

The primary output is a series of chromatograms. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. A "mass balance" calculation, which aims to account for the total drug substance (intact + degraded), is a key indicator of a well-developed method.

| Stress Condition | Time | % Degradation (Hypothetical) | Major Degradation Products (Retention Time) | Observations |

| 0.1 M HCl, 60°C | 24h | < 2% | None significant | High stability in acidic conditions |

| 0.1 M NaOH, RT | 4h | 18% | DP1 (4.5 min), DP2 (6.1 min) | Rapid degradation, solution turned brown |

| 3% H₂O₂, RT | 24h | 15% | DP1 (4.5 min), DP3 (8.2 min) | Significant oxidative degradation |

| Photolysis (ICH) | 48h | 8% | DP4 (10.3 min) | Moderate light sensitivity |

Strategies for Stabilization

Based on the degradation profile, several strategies can be employed to enhance the stability of 3,4-Dihydroxy-5-methylbenzoic acid in formulations.

-

pH Control: Formulating the compound in an acidic buffered solution (pH 3-5) is the most effective strategy to prevent oxidative degradation of the phenoxide ion.[14]

-

Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can minimize dissolved oxygen, thereby slowing the rate of oxidation.[13]

-

Chelating Agents: The addition of a chelating agent (e.g., EDTA) can sequester trace metal ions that catalyze oxidative reactions.

-

Antioxidants: In some formulations, the addition of another antioxidant like ascorbic acid can sacrificially protect the primary compound.[14]

-

Packaging and Storage: Storing the solid and its solutions protected from light (e.g., in amber glass vials) and at controlled, cool temperatures (e.g., 2-8°C) is crucial for long-term stability.[13][25]

Conclusion

While direct stability data for 3,4-Dihydroxy-5-methylbenzoic acid is sparse, a robust stability profile can be confidently established by applying fundamental chemical principles and leveraging data from structurally similar phenolic compounds. The molecule is predicted to be most vulnerable to degradation under alkaline and oxidative conditions, with moderate sensitivity to light and heat. A systematic approach, beginning with computational analysis and culminating in a comprehensive forced degradation study using a validated stability-indicating HPLC method, is essential. This framework not only fulfills regulatory requirements but also provides the critical knowledge needed to develop a stable, safe, and effective product.

References

- Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa.

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London.

- 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID(3934-84-7) Chemical Properties. LookChem.

- Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.

- A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs. BenchChem.

- Techniques for Analysis of Plant Phenolic Compounds. PMC.

- The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. MDPI.

- Stability of 2,6-Dihydroxybenzoic acid solutions for experimental use. BenchChem.

- Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.

- Revisiting the photochemistry 2,5‐dihydroxy benzoic acid (gentisic acid): Solvent and pH effect.

- Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). FooDB.

- Preventing degradation of 3,4-Dihydroxy-5-methyl-2-furanone during storage. BenchChem.

- Techniques for Analysis of Plant Phenolic Compounds.

- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Unknown Source.

- Forced Degradation Study an Essential Approach to Develop Stability Indic

- Influence of pH and light on the stability of some antioxidants. PubMed.

- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Unknown Source.

- Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Unknown Source.

- 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID | 3934-84-7. ChemicalBook.

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Unknown Source.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- 3,4-Dihydroxy-5-methoxybenzoic acid AldrichCPR. Sigma-Aldrich.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- (PDF) THE EFFECT OF pH ON THE ANTIBIOTIC ACTIVITY OF 2, 3 DIHYDROXYBENZOIC ACID (2, 3 DHB); AN ANTIBIOTIC ISOLATED FROM THE FRUITS OF FLACOURTIA INERMIS AND ITS PROSPECTS IN THE TREATMENT OF HELICOBACTER PYLORI.

- Degradation of 3,4-dihydroxybenzoic acid, vanillic acid, isovanillic...

- Initial steps in the anaerobic degradation of 3,4,5-trihydroxybenzoate by Eubacterium oxidoreducens: characterization of mutants and role of 1,2,3,5-tetrahydroxybenzene. PMC.

- Effect of pH on the antibacterial activity of 2,3 DHB against...

- 3,5-dihydroxy-4-methyl benzoic acid, 28026-96-2. Unknown Source.

- 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER | 3934-86-9. ChemicalBook.

- Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal.

- 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER. Georganics.

- 3,5-dihydroxybenzoic acid. Organic Syntheses Procedure.

- Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. MDPI.

- Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.

- Oxidative Degradation of 2,4‐Dihydroxybenzoic Acid by the Fenton and Photo‐Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2.

- Benzoic acid, 3,4,5-trihydroxy-. NIST WebBook.

- Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). UCA.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009) - FooDB [foodb.ca]

- 3. 3,5-dihydroxy-4-methyl benzoic acid, 28026-96-2 [thegoodscentscompany.com]

- 4. 3,4-Dihydroxy-5-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. longdom.org [longdom.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study [openmedicinalchemistryjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 22. researchgate.net [researchgate.net]

- 23. ftb.com.hr [ftb.com.hr]

- 24. mdpi.com [mdpi.com]

- 25. georganics.sk [georganics.sk]

3,4-Dihydroxy-5-methylbenzoic acid pKa values and ionization states

An In-depth Technical Guide to the pKa Values and Ionization States of 3,4-Dihydroxy-5-methylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Molecular Behavior

3,4-Dihydroxy-5-methylbenzoic acid is a polyfunctional aromatic molecule featuring a carboxylic acid group and two phenolic hydroxyl groups. This substitution pattern, found in many natural products and pharmaceutical compounds, confers significant chemical reactivity and biological activity. The ionization of these three acidic protons—one from the carboxylic acid and two from the hydroxyls—is dictated by their respective pKa values.

Understanding these pKa values is not merely an academic exercise. For drug development professionals, the ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its behavior:

-

Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart.

-

Absorption and Permeability: The ability of a drug to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) is often highest in its neutral, more lipophilic state.

-

Target Binding: The charge of a molecule can dramatically affect its ability to fit into the binding pocket of a target protein, where ionic interactions are often key to affinity and selectivity.

Therefore, a thorough characterization of the pKa values of 3,4-dihydroxy-5-methylbenzoic acid is essential for predicting its behavior in biological systems and for guiding formulation and development strategies.

Theoretical Framework and Estimated pKa Values

The acidity of each functional group in 3,4-dihydroxy-5-methylbenzoic acid is influenced by the electronic effects (both inductive and resonance) of the other substituents on the benzene ring. By examining structurally similar molecules, we can estimate the pKa values with a high degree of confidence.

Key Functional Groups and Influences:

-

Carboxylic Acid (-COOH): This is the most acidic proton. Its acidity is modulated by the hydroxyl and methyl groups.

-

Phenolic Hydroxyls (-OH): These are weakly acidic. Their pKa values are influenced by the electron-withdrawing carboxylate group (once deprotonated) and the electron-donating methyl group.

-

Methyl Group (-CH3): This is a weak electron-donating group. It tends to slightly decrease the acidity (increase the pKa) of both the carboxylic acid and the phenolic groups compared to an unsubstituted analogue.

To estimate the pKa values, we can reference well-characterized analogues.

| Compound | Functional Group | pKa Value | Reference(s) |

| Protocatechuic Acid (3,4-Dihydroxybenzoic acid) | Carboxylic Acid | 4.48 | [1][2][3][4] |

| Phenolic OH | 8.83 | [1][3] | |

| Phenolic OH | ~12.6 | [3] | |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | Carboxylic Acid | 4.41 - 4.5 | [4][5] |

| Phenolic OH | ~8.55 - 10.0 | [5][6] | |

| Benzoic Acid | Carboxylic Acid | 4.20 | [7] |

Estimated pKa Values for 3,4-Dihydroxy-5-methylbenzoic acid:

-

pKa1 (Carboxylic Acid): Protocatechuic acid (pKa = 4.48) is the closest analogue. The addition of an electron-donating methyl group at the 5-position is expected to slightly destabilize the carboxylate anion, making the acid marginally weaker. Therefore, the pKa1 is estimated to be slightly higher than that of protocatechuic acid.

-

Estimated pKa1: ~4.5 - 4.7

-

-

pKa2 and pKa3 (Phenolic Hydroxyls): After the deprotonation of the carboxylic acid, the resulting carboxylate group acts as an electron-withdrawing group, increasing the acidity of the phenolic protons. The hydroxyl group at the 4-position (para to the carboxylate) is expected to be more acidic than the hydroxyl at the 3-position (meta). The methyl group's electron-donating effect will slightly increase these pKa values.

-

Estimated pKa2 (4-OH): ~9.0 - 9.4

-

Estimated pKa3 (3-OH): > 11

-

Ionization States as a Function of pH

Based on the estimated pKa values, 3,4-dihydroxy-5-methylbenzoic acid will exist in four principal ionization states depending on the ambient pH. The progression of deprotonation is critical for understanding its charge profile in different environments.

Caption: Stepwise deprotonation of 3,4-dihydroxy-5-methylbenzoic acid.

At physiological pH (~7.4), the molecule will have lost the proton from its carboxylic acid group but will retain its phenolic protons. Therefore, it will predominantly exist as the H₂A⁻ species, carrying a net charge of -1.

Experimental Determination of pKa Values

To move beyond estimation to precise measurement, established analytical techniques are required. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.[8]

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.[9][10][11]

Principle of Self-Validation: The protocol is self-validating through the precise calibration of the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10), which brackets the expected pKa values. The generation of a well-defined sigmoidal titration curve with clear inflection points corresponding to each acidic proton further validates the measurement.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Analyte Solution: Prepare an accurate ~1 mM solution of 3,4-dihydroxy-5-methylbenzoic acid in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be for that specific solvent system.[8]

-

Titrant: Prepare a standardized, carbonate-free ~0.1 M sodium hydroxide (NaOH) solution. It is critical to use carbonate-free NaOH as dissolved CO₂ can interfere with the titration of the weakly acidic phenolic groups.

-

Ionic Strength Adjuster: Prepare a ~1 M potassium chloride (KCl) solution.

-

-

System Setup and Calibration:

-

Set up a temperature-controlled titration vessel with a magnetic stirrer. Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) throughout the experiment.

-

Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).[10]

-

Purge the titration vessel and the titrant with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before and during the titration to displace dissolved CO₂.[10]

-

-

Titration Procedure:

-

Add a known volume (e.g., 20 mL) of the analyte solution to the vessel.

-

Add a small volume of the KCl solution to maintain a constant ionic strength (e.g., final concentration of 0.15 M).[10]

-

If necessary, acidify the solution to ~pH 2 with a small amount of 0.1 M HCl to ensure the analyte is fully protonated at the start.[11]

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12 to ensure all acidic protons have been titrated.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the equivalence points.

-

The pH at the half-equivalence point for each dissociation step corresponds to the pKa value for that proton. For the first pKa, this is the pH at half the volume of the first equivalence point.

-

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore close to an ionizable group and can be performed with much lower concentrations of the analyte.[8][12] The principle relies on the fact that the protonated and deprotonated forms of the molecule have different electronic structures and, therefore, different UV-Vis absorption spectra.[13][14]

Principle of Self-Validation: This method is validated by the observation of a sharp isosbestic point in the overlay of spectra taken at different pH values. An isosbestic point is a specific wavelength at which the absorbance of the solution remains constant, indicating a clear equilibrium between two and only two species (e.g., HA and A⁻).

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1-2 mM) of 3,4-dihydroxy-5-methylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).

-

Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known, stable pH values.

-

Test Solutions: For each buffer, prepare a test solution by diluting a small, identical aliquot of the stock solution into the buffer. The final analyte concentration should be low enough to be in the linear range of the spectrophotometer (e.g., 10-50 µM).[15]

-

-

Spectral Acquisition:

-

Prepare a "fully acidic" sample by diluting the stock solution in 0.1 M HCl (pH 1) to obtain the spectrum of the fully protonated species (H₃A).

-

Prepare a "fully basic" sample by diluting the stock solution in 0.1 M NaOH (pH 13) to obtain the spectrum of the fully deprotonated species (A³⁻).

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for the acidic, basic, and all buffered test solutions, using the corresponding buffer as the blank.[12][13]

-

-

Data Analysis:

-

Overlay all the recorded spectra. Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms. Also, identify any isosbestic points.

-

At a chosen analytical wavelength, plot Absorbance versus the measured pH of each buffer. The resulting plot will be a sigmoid curve for each dissociation.

-

The pKa can be determined from the inflection point of this curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry[16]:

-

pKa = pH + log [ (Ab - A) / (A - Aa) ]

-

Where: A is the absorbance of the sample in a given buffer, Ab is the absorbance of the fully basic form, and Aa is the absorbance of the fully acidic form at the analytical wavelength.

-

-

Caption: General experimental workflow for pKa determination.

Conclusion

While direct experimental data for 3,4-dihydroxy-5-methylbenzoic acid is sparse, a robust scientific understanding can be built by analyzing its structure and comparing it to well-known analogues. The molecule possesses three ionizable protons with estimated pKa values of approximately 4.6 (carboxylic acid), 9.2 (para-hydroxyl), and >11 (meta-hydroxyl). This profile indicates that at physiological pH, the molecule will exist predominantly as a mono-anion, a critical piece of information for predicting its solubility, membrane transport, and interaction with biological targets. For applications requiring the highest level of precision, the detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer a clear and reliable path to empirical pKa determination.

References

- Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214–218.

-

ResearchGate. (n.d.). Pyrogallol, protocatechuic acid, and 4-hydroxybenzoic acid. The... Retrieved from [Link]

-

ResearchGate. (n.d.). Four-step deprotonation of gallic acid and related pKa parameters. Retrieved from [Link]

-

Wikipedia. (2023). Gallic acid. Retrieved from [Link]

-

Molecules. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Retrieved from [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega. Retrieved from [Link]

-

PubMed. (2025). Computation of the p Ka Values of Gallic Acid and Its Anionic Forms in Aqueous Solution: A Self-Similar Transformation Approach for Accurate Proton Hydration Free Energy Estimation. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

MDPI. (2025). Computation of the pKa Values of Gallic Acid and Its Anionic Forms in Aqueous Solution: A Self-Similar Transformation Approach for Accurate Proton Hydration Free Energy Estimation. MDPI. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

SciSpace. (n.d.). Absolute pKa determinations for substituted phenols. Retrieved from [Link]

-

Chemistry 321: Quantitative Analysis Lab Webnote. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

-

Wikipedia. (2023). Protocatechuic acid. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). pKa of phenols using UV-Vis spectroscopy. Retrieved from [Link]

- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Protocatechuic Acid. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Gallic acid (FDB000662). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4-dihydroxy-, methyl ester. Retrieved from [Link]

- Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data.

-

Stenutz. (n.d.). pKa values. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid. Retrieved from [Link]

-

ChemBK. (2024). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

-

Georganics. (2011). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trihydroxy-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protocatechuic acid CAS#: 99-50-3 [m.chemicalbook.com]

- 3. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 4. pKa values [stenutz.eu]

- 5. Gallic acid - Wikipedia [en.wikipedia.org]

- 6. Computation of the p Ka Values of Gallic Acid and Its Anionic Forms in Aqueous Solution: A Self-Similar Transformation Approach for Accurate Proton Hydration Free Energy Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. global.oup.com [global.oup.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. web.pdx.edu [web.pdx.edu]

- 15. mdpi.com [mdpi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Review of the Biological Activities of Dihydroxy-Methylbenzoic Acid Analogs: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive literature review of the biological activities of key dihydroxy-methylbenzoic acid analogs, with a primary focus on 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dihydroxy-5-methoxybenzoic acid. While direct research on the biological activities of 3,4-dihydroxy-5-methylbenzoic acid is notably scarce in publicly available scientific literature, the extensive studies on its close structural analogs offer valuable insights into its potential therapeutic properties. This guide delves into the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of these related compounds, providing detailed experimental protocols and mechanistic insights to support future research and drug development endeavors.

Introduction: The Landscape of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds found abundantly in plants, fruits, and vegetables. They form a core component of the human diet and have garnered significant scientific interest due to their diverse and potent biological activities. These activities are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the benzoic acid backbone, which confer potent antioxidant and cell signaling-modulating properties. This guide will focus on the biological potential of close analogs to 3,4-dihydroxy-5-methylbenzoic acid, providing a foundational understanding for researchers interested in this specific molecule.

A Note on 3,4-Dihydroxy-5-methylbenzoic Acid

A thorough review of the existing scientific literature reveals a significant lack of studies specifically investigating the biological activities of 3,4-Dihydroxy-5-methylbenzoic acid. While its synthesis and chemical properties are documented, its effects on biological systems remain largely unexplored. Therefore, this guide will focus on its closest structural analogs, for which a wealth of data exists. The insights from these analogs can serve as a strong foundation for hypothesizing and investigating the potential therapeutic applications of 3,4-dihydroxy-5-methylbenzoic acid.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of hydroxybenzoic acids are a cornerstone of their biological effects. These compounds can donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanisms of Antioxidant Action

The primary mechanisms by which these compounds exert their antioxidant effects include:

-

Free Radical Scavenging: Direct reaction with and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals.

-

Upregulation of Antioxidant Enzymes: Enhancing the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a common and straightforward method to assess the in vitro antioxidant capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of the test compound (e.g., 3,4-dihydroxybenzoic acid) in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

A known antioxidant, such as ascorbic acid or gallic acid, should be used as a positive control.

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[2]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and cancer. Hydroxybenzoic acid derivatives have demonstrated significant anti-inflammatory properties.

Key Anti-inflammatory Mechanisms

-

Inhibition of Pro-inflammatory Enzymes: Suppression of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Modulation of Signaling Pathways: Inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3] 3,4-dihydroxybenzoic acid has been shown to decrease the production of proinflammatory cytokines by inhibiting the nuclear translocation of NF-κB.[3]

-

Reduction of Pro-inflammatory Cytokines: Decreasing the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Experimental Workflow: Investigating Anti-inflammatory Effects

Caption: Experimental workflow for assessing anti-inflammatory activity.

Anticancer Properties: Targeting Cancer Cell Proliferation and Survival

The potential of hydroxybenzoic acids as anticancer agents is an area of active research. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms. For instance, 3-O-methylgallic acid, a metabolite of anthocyanins, inhibits the proliferation of Caco-2 colon cancer cells with an IC50 value of 24.1 μM and induces apoptosis.[4]

Anticancer Mechanisms of Action

-

Induction of Apoptosis (Programmed Cell Death): Activating intrinsic and extrinsic apoptotic pathways, leading to the self-destruction of cancer cells. 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric adenocarcinoma cells.[5]

-

Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell division.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

-

Modulation of Carcinogen Metabolism: Influencing the activity of enzymes involved in the activation and detoxification of carcinogens.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a range of concentrations of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of the compound.

-

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect specific proteins and investigate the molecular mechanisms of apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Step-by-Step Methodology:

-

Cell Lysis and Protein Quantification:

-

After treating cells with the test compound, lyse the cells to extract total protein.

-

Quantify the protein concentration in each lysate using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.

-

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Neuroprotective Potential: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and inflammation are major contributors to this process. The antioxidant and anti-inflammatory properties of hydroxybenzoic acid derivatives make them promising candidates for neuroprotection. For example, methyl 3,4-dihydroxybenzoate has been shown to protect neuronal cells from oxidative damage.[7] It has also demonstrated neuroprotective effects against H₂O₂-induced apoptosis in RGC-5 cells and against Aβ₂₅₋₃₅-induced neurotoxicity in primary cortical neurons.[8][9]

Neuroprotective Mechanisms

-

Reduction of Oxidative Stress: Scavenging ROS and protecting neurons from oxidative damage.

-

Anti-inflammatory Action in the Brain: Suppressing the activation of microglia and astrocytes, which can release pro-inflammatory mediators.

-

Modulation of Apoptotic Pathways: Inhibiting neuronal apoptosis by regulating the expression of pro- and anti-apoptotic proteins. Methyl 3,4-dihydroxybenzoate has been shown to regulate the expression of Bcl-2 and Bax and suppress the activation of caspase 9 and caspase 3.[8]

-

Inhibition of Protein Aggregation: Some phenolic compounds can interfere with the aggregation of proteins like amyloid-beta, which is a hallmark of Alzheimer's disease.

Synthesis and Chemical Properties

While biological data on 3,4-dihydroxy-5-methylbenzoic acid is scarce, understanding its synthesis and chemical properties is crucial for researchers aiming to study it.

Synthesis

The synthesis of various hydroxybenzoic acids is well-documented in the chemical literature. For instance, an efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid has been reported.[10] Microbial fermentation is also being explored as a green and sustainable method for producing compounds like 3,4-dihydroxybenzoic acid.[11]

Chemical Properties

The chemical properties of hydroxybenzoic acids are largely determined by the number and position of the hydroxyl and carboxyl groups. These functional groups influence the compound's acidity, solubility, and reactivity, which in turn affect its biological activity and pharmacokinetic profile.

Table 1: Chemical Properties of 3,4-Dihydroxy-5-methoxybenzoic Acid

| Property | Value | Source |

| Molecular Formula | C8H8O5 | |

| Molecular Weight | 184.15 g/mol | |

| Melting Point | 220°C | |

| Boiling Point | 433.7°C at 760 mmHg | |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | |

| pKa | 4.33±0.10 (Predicted) |

Future Directions and Conclusion

The extensive research on 3,4-dihydroxybenzoic acid and 3,4-dihydroxy-5-methoxybenzoic acid strongly suggests that 3,4-dihydroxy-5-methylbenzoic acid is a compound with significant therapeutic potential. The lack of direct biological studies on this specific molecule represents a clear research gap and a promising avenue for future investigation.

Key areas for future research include:

-

Systematic evaluation of the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of 3,4-dihydroxy-5-methylbenzoic acid.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

-

In vivo studies in animal models of various diseases to assess its efficacy and safety.

-

Structure-activity relationship studies to design and synthesize more potent derivatives.

References

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

- Borchardt, R. T., & Sinhababu, A. K. (1981). An Efficient Synthesis of 3,5-Dihydroxy-4-methylbenzoic Acid. The Journal of Organic Chemistry, 46(24), 5021–5022.

-

LookChem. (n.d.). Cas 3934-84-7,3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

-

Scribd. (n.d.). DPPH. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of phenolic acids on health and disease. (A) Methyl.... Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Forester, S. C., & Waterhouse, A. L. (2010). Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells. Journal of Agricultural and Food Chemistry, 58(9), 5320–5327.

- Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. Journal of Pharmacological Sciences, 125(2), 185-194.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

MDPI. (2021, September 4). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of phenolic acids on health and disease. (A) Methyl.... Retrieved from [Link]

-

FooDB. (2011, September 22). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved from [Link]

- Luo, J. Q., et al. (2013). Methyl 3,4-dihydroxybenzoate protects primary cortical neurons against Aβ₂₅₋₃₅-induced neurotoxicity through mitochondria pathway. Journal of Molecular Neuroscience, 51(1), 133-142.

- Hu, S. H., et al. (2016). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules, 21(8), 1071.

-

MDPI. (2025, August 12). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

-

MDPI. (2016, August 22). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Retrieved from [Link]

-

Journal of Pharmaceutical and Biological Sciences. (2013, September 30). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Retrieved from [Link]

- Lin, H. W., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International Journal of Cancer, 120(11), 2306-2316.

-

Preprints.org. (2016, August 15). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate Against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

-

MDPI. (2010, November 8). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]

Sources

- 1. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. scent.vn [scent.vn]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. globalresearchonline.net [globalresearchonline.net]